molecular formula C24H22FN3O B11102973 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B11102973
M. Wt: 387.4 g/mol
InChI Key: FTPLKBOCVBPRFI-CVKSISIWSA-N
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Description

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then reacted with a benzohydrazide derivative under specific conditions to form the final product. Common reagents used in these reactions include various acids and bases, as well as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-FLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22FN3O/c25-23-8-4-3-6-21(23)15-26-27-24(29)20-11-9-18(10-12-20)16-28-14-13-19-5-1-2-7-22(19)17-28/h1-12,15H,13-14,16-17H2,(H,27,29)/b26-15+

InChI Key

FTPLKBOCVBPRFI-CVKSISIWSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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